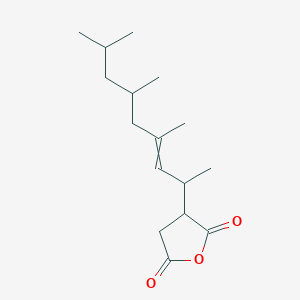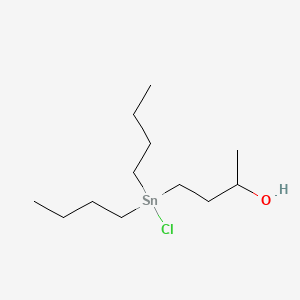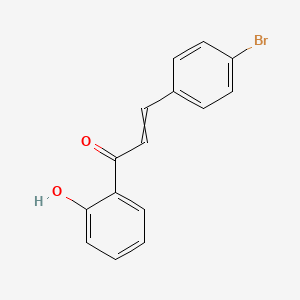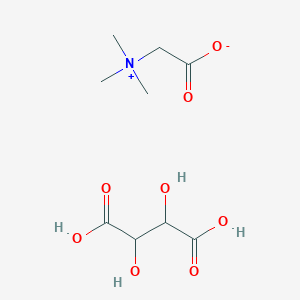
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione is a macrocyclic compound with the molecular formula C₁₂H₂₀O₇S. It is characterized by its unique structure, which includes five oxygen atoms and one sulfur atom within an 18-membered ring.
Vorbereitungsmethoden
The synthesis of 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of diethylene glycol with thiodiglycolic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and processes.
Wirkmechanismus
The mechanism by which 1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The macrocyclic structure allows for the encapsulation of target molecules, facilitating their transport and interaction with specific molecular targets. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability and efficacy of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
1,4,7,10,13-Pentaoxa-16-thiacyclooctadecane-5,9-dione can be compared with other macrocyclic compounds, such as crown ethers and cryptands. While crown ethers primarily contain oxygen atoms, the inclusion of a sulfur atom in this compound imparts unique chemical properties, such as increased affinity for certain metal ions. Similar compounds include:
Crown ethers: Macrocyclic compounds with multiple oxygen atoms.
Eigenschaften
CAS-Nummer |
63689-59-8 |
|---|---|
Molekularformel |
C12H20O7S |
Molekulargewicht |
308.35 g/mol |
IUPAC-Name |
1,4,7,10,13-pentaoxa-16-thiacyclooctadecane-5,9-dione |
InChI |
InChI=1S/C12H20O7S/c13-11-9-17-10-12(14)19-4-2-16-6-8-20-7-5-15-1-3-18-11/h1-10H2 |
InChI-Schlüssel |
KRKIOBBKQQFGOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)COCC(=O)OCCOCCSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13812462.png)

![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)


![N-[1-(9-bromophenanthren-3-yl)ethylidene]hydroxylamine](/img/structure/B13812495.png)
![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)



![N-Butyl-4-[(4-nitrophenyl)azo]-N-propylbenzamide](/img/structure/B13812525.png)

![N-(4-methylphenyl)-2-[methyl-(2-piperidin-1-ylacetyl)amino]benzamide](/img/structure/B13812533.png)
![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)
